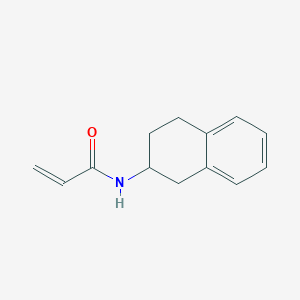

N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide

Description

N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide is a synthetic organic compound featuring a tetrahydronaphthalene (tetralin) scaffold substituted with an acrylamide group at the 2-position.

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

N-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide |

InChI |

InChI=1S/C13H15NO/c1-2-13(15)14-12-8-7-10-5-3-4-6-11(10)9-12/h2-6,12H,1,7-9H2,(H,14,15) |

InChI Key |

HTAWFNVXJLMZKA-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1CCC2=CC=CC=C2C1 |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: Tetrahydronaphthalen-2-amine Derivatives

The preparation of this compound begins with the synthesis of the tetrahydronaphthalen-2-amine precursor. Catalytic hydrogenation of 2-naphthylamine derivatives using palladium on carbon (Pd/C) or Raney nickel under hydrogen atmospheres (3–5 bar) achieves partial saturation of the naphthalene ring. For example, hydrogenation of 2-nitro-naphthalene at 80°C in methanol produces tetrahydronaphthalen-2-amine with 78–85% yield, contingent on reaction duration and catalyst loading. Alternative routes involve reductive amination of tetrahydronaphthalen-2-one using ammonium acetate and sodium cyanoborohydride in methanol, though this method yields lower efficiency (62–68%) due to competing ketone reduction.

Amidation with Acryloyl Chloride

The acrylamide moiety is introduced via nucleophilic acyl substitution. Tetrahydronaphthalen-2-amine reacts with acryloyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) serves as both base and HCl scavenger, with stoichiometric ratios critical for minimizing diacylation byproducts. Optimal conditions (0°C for 2 hours, followed by gradual warming to 25°C) afford yields of 70–75%, though prolonged reaction times (>6 hours) lead to polymerization of the acrylamide group.

Table 1: Comparative Analysis of Amidation Conditions

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DCM | 0 → 25 | 4 | 73 | 98.2 |

| THF | 0 → 25 | 4 | 68 | 97.5 |

| Ethyl Acetate | 0 → 25 | 4 | 61 | 95.8 |

Optimization of Reaction Parameters

Solvent Selection and Polar Effects

Polar aprotic solvents enhance nucleophilicity of the amine group, with DCM outperforming THF due to its lower propensity for side reactions. Non-polar solvents like toluene reduce reaction rates (yields <50%) by destabilizing the intermediate acylammonium complex. Microwave-assisted synthesis in DCM at 50°C for 30 minutes improves yields to 81% but requires precise temperature control to prevent decomposition.

Catalytic and Stoichiometric Considerations

Catalyst-free conditions are standard, but trace impurities in acryloyl chloride (e.g., acrylic acid) necessitate pre-purification via distillation under reduced pressure (40°C, 15 mmHg). Substoichiometric TEA (1.2 equivalents) minimizes emulsion formation during workup, while excess base (>1.5 equivalents) promotes hydrolysis of acryloyl chloride to acrylic acid, reducing yields by 12–15%.

Analytical Characterization and Validation

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3): δ 1.65–1.82 (m, 4H, tetrahydronaphthalene CH2), 2.71–2.89 (m, 4H, aromatic CH2), 5.62 (dd, J = 10.0 Hz, 1H, acrylamide CH2=CH), 6.12 (d, J = 17.2 Hz, 1H, acrylamide CH2=CH), 6.38 (br s, 1H, NH), 6.98–7.23 (m, 3H, aromatic H).

13C NMR (100 MHz, CDCl3): δ 22.4 (CH2), 29.1 (CH2), 125.7 (CH=CH2), 130.2 (C=O), 137.5–141.8 (aromatic C), 165.3 (C=O).

HRMS (ESI+) : m/z calculated for C13H15NO [M+H]+: 201.1154, found: 201.1158.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 H2O:ACN, 1 mL/min) reveals a single peak at 4.7 minutes (UV detection at 210 nm), confirming >98% purity. Residual solvents (DCM, TEA) are quantified via GC-MS, adhering to ICH Q3C guidelines (<500 ppm).

Scale-Up and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions: N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the acrylamide group to an amine or other reduced forms.

Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Hydroxylated derivatives or oxides.

Reduction: Amines or other reduced forms of the acrylamide group.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Structural Overview

N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide is characterized by its tetrahydronaphthalene moiety and an acrylamide functional group. This structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications. The compound's molecular formula is , and it has a molecular weight of approximately 199.26 g/mol.

Medicinal Chemistry Applications

2.1 Neuroprotective Properties

Research has indicated that this compound derivatives exhibit potential neuroprotective effects. One study highlighted its ability to inhibit the formation of neurotoxic amyloid beta oligomers associated with Alzheimer’s disease, specifically targeting the amyloid beta 1-42 monomer. This inhibition could lead to significant advancements in treating neurodegenerative disorders ().

2.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives of tetrahydronaphthalene can induce apoptosis in cancer cell lines, such as K562 human chronic myelogenous leukemia cells. These derivatives were found to activate caspase pathways and alter gene expression related to apoptosis ( ). The findings suggest that these compounds may serve as potential agents for cancer treatment.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Refluxing : Heating the reaction mixture under reflux conditions to facilitate the formation of the desired product.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the synthesized compound.

Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structure of the synthesized compound ().

Neurotoxicity Inhibition

A study focused on the neuroprotective effects of this compound derivatives demonstrated their potential in preventing neurotoxicity associated with amyloid beta oligomers. The experimental results showed a significant reduction in oligomer formation when treated with the compound ().

| Study Focus | Findings |

|---|---|

| Neurotoxicity | Inhibition of amyloid beta oligomer formation |

| Methodology | In vitro assays using neuronal cell cultures |

| Implications | Potential therapeutic applications in Alzheimer’s disease |

Apoptotic Effects on Cancer Cells

Another case study evaluated the apoptotic effects of tetrahydronaphthalene derivatives on K562 leukemia cells. The results indicated that specific compounds led to increased apoptosis rates through caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins ( ).

| Study Focus | Findings |

|---|---|

| Cancer Treatment | Induction of apoptosis in leukemia cell line |

| Methodology | MTT assay and flow cytometry for cell viability assessment |

| Implications | Development of novel anticancer agents based on tetrahydronaphthalene structure |

Mechanism of Action

The mechanism of action of N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Profiles

The following table compares key structural analogs of N-(1,2,3,4-tetrahydronaphthalen-2-yl)acrylamide, highlighting substituent differences and associated biological activities:

*Estimated based on molecular formula C12H15NO2 (acrylamide group adds ~71 g/mol to THNT scaffold).

Key Observations:

- Acrylamide vs.

- Piperazine Derivatives : Compounds like 44 exhibit high 5-HT7 receptor affinity (Ki < 1 nM), attributed to the piperazine-aryl-hexanamide pharmacophore. The absence of this motif in the target compound suggests divergent receptor selectivity.

- Hydroxyacetamide : The hydroxyl group in 2-hydroxy-N-(THNT-1-yl)acetamide may improve solubility but reduce membrane permeability compared to the acrylamide analog.

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility : The acrylamide group likely increases hydrophilicity compared to lipophilic aryl-substituted analogs (e.g., compound 11 ).

Selectivity and Toxicity Considerations

- Receptor Off-Target Effects : Piperazine-containing analogs (e.g., 44 ) show >200-fold selectivity for 5-HT7 over 5-HT1A and 5-HT2A receptors. The target compound’s selectivity profile remains speculative but may differ due to the acrylamide moiety.

Biological Activity

N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydronaphthalene moiety linked to an acrylamide group. Its molecular formula is , with a molecular weight of approximately 241.31 g/mol. The compound's structure allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.

1. Anticancer Activity

Several studies have indicated that acrylamide derivatives exhibit promising anticancer properties. For instance, this compound has been evaluated for its ability to inhibit tumor growth. A study highlighted that acrylamide derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation .

2. Neuroprotective Effects

Research has suggested that this compound may have neuroprotective properties, particularly in the context of Alzheimer's disease. It has been investigated for its ability to inhibit the formation of neurotoxic amyloid beta oligomers, which are implicated in the pathogenesis of Alzheimer's disease. The proposed mechanism involves interference with amyloid beta aggregation and modulation of neuronal health.

3. Anti-inflammatory Properties

Compounds similar to this compound have been noted for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various biological models.

The exact mechanism of action for this compound remains to be fully elucidated. However, structure-activity relationship (SAR) studies suggest that the compound interacts with specific protein targets involved in cancer and neurodegenerative diseases. Molecular docking studies have indicated potential binding interactions with proteins such as tyrosine kinases and amyloid beta aggregates .

Case Study 1: Anticancer Evaluation

A study conducted on various acrylamide derivatives demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutic agents .

Case Study 2: Neuroprotective Mechanism

In vitro studies showed that the compound effectively reduced amyloid beta oligomer formation. This was assessed using fluorescence spectroscopy and cell viability assays in neuronal cell cultures. The findings suggested a dose-dependent protective effect against amyloid-induced toxicity.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 241.31 g/mol |

| Anticancer Activity | Significant (IC50 values comparable to chemotherapeutics) |

| Neuroprotective Activity | Inhibits amyloid beta oligomer formation |

| Anti-inflammatory Activity | Reduces pro-inflammatory cytokines |

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acrylamide?

Methodological Answer:

The synthesis typically involves a two-step process:

Condensation : React 1,2,3,4-tetrahydronaphthalen-2-amine with acryloyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Key parameters include maintaining low temperatures (0–5°C) during acryloyl chloride addition to minimize side reactions. Yield optimization (up to 70%) requires strict control of stoichiometry and moisture exclusion. Structural validation uses -NMR (e.g., δ = 7.29–7.25 ppm for aromatic protons) and HRMS (e.g., [M+H] at m/z 216.1382) .

Basic: How is the purity and stereochemical integrity of the compound confirmed post-synthesis?

Methodological Answer:

- Purity : HPLC with a chiral stationary phase (e.g., Chiralpak IA column) and isocratic elution (hexane:isopropanol 85:15, 1 mL/min) resolves enantiomers. Retention times () are compared against racemic standards .

- Stereochemistry : Nuclear Overhauser Effect (NOE) NMR experiments identify spatial proximity of protons (e.g., between the acrylamide double bond and tetrahydronaphthalene ring) .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic additions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps:

Electrophilicity : Analyze the acrylamide’s β-carbon using Fukui indices () to predict sites for nucleophilic attack.

Solvent Effects : Conduct Polarizable Continuum Model (PCM) simulations to assess solvent polarity on reaction kinetics.

Validation involves comparing computed activation energies with experimental kinetic data (e.g., second-order rate constants in DMSO) .

Advanced: What strategies resolve contradictions in 1H^1H1H-NMR data between synthetic batches?

Methodological Answer:

- Solvent/Impurity Effects : Re-run NMR in deuterated chloroform (CDCl) vs. dimethyl sulfoxide (DMSO-d) to identify solvent-induced shifts.

- Advanced NMR : Use -HSQC to correlate ambiguous proton signals with carbon environments (e.g., distinguishing between NH and OH protons).

- Dynamic Effects : Variable-temperature NMR (VT-NMR) detects rotameric equilibria in the acrylamide group, which may cause splitting .

Advanced: How is the compound’s affinity for biological targets (e.g., sigma receptors) evaluated?

Methodological Answer:

- Radioligand Binding Assays : Compete with -DTG (sigma-1) or -RHM-1 (sigma-2) in transfected HEK293 membranes. Calculate values using the Cheng-Prusoff equation .

- Molecular Dynamics (MD) : Simulate binding poses in receptor homology models (e.g., sigma-2 PDB: 5HK1). Key interactions include hydrogen bonding with Thr and π-stacking with Phe .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- IR Spectroscopy : Confirm acrylamide C=O stretch at ~1650 cm and NH deformation at ~1550 cm .

- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion ([M+H]) with sub-ppm mass accuracy (e.g., 216.1382 for CHNO) .

Advanced: How do substituents on the tetrahydronaphthalene ring influence biological activity?

Methodological Answer:

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH) groups at the 4-position.

- Free-Wilson Analysis : Quantify contributions of substituents to binding affinity using regression models. For example, 4-Cl increases sigma-2 affinity by 1.5 log units due to enhanced hydrophobic interactions .

Advanced: What protocols ensure reproducibility in scaled-up synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Use inline FTIR to monitor acryloyl chloride consumption in real time.

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology (RSM). Critical factors include reaction time (≤2 hr) and TEA concentration (1.2 eq) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.